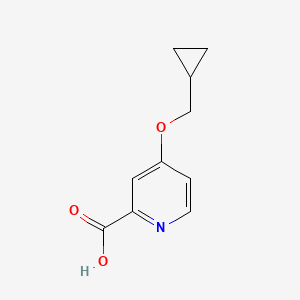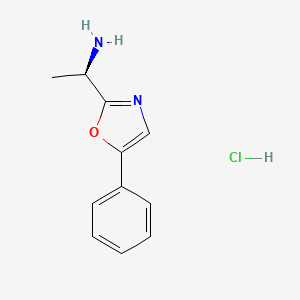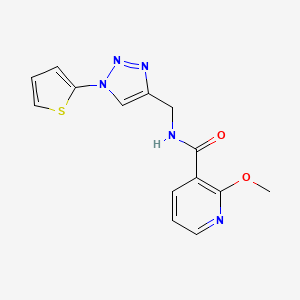methanone CAS No. 338777-13-2](/img/structure/B2947178.png)
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone (CMP) is a synthetic compound that has been studied for its potential use in laboratory experiments and scientific research. CMP is a member of the class of compounds known as arylalkylpyrrolidinones, which are known for their biological activity and ability to interact with various types of receptors. CMP has been investigated for its potential use in various areas, such as drug design, drug delivery, and drug metabolism.
Aplicaciones Científicas De Investigación
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been studied for its potential use in various areas of scientific research. It has been investigated for its ability to interact with various types of receptors, such as dopamine, serotonin, and GABA receptors. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has also been studied for its potential use in drug design, drug delivery, and drug metabolism. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been studied for its potential use in the treatment of various diseases and disorders, including anxiety, depression, addiction, and schizophrenia.
Mecanismo De Acción
The mechanism of action of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is not fully understood. However, it is believed that [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone interacts with various types of receptors, such as dopamine, serotonin, and GABA receptors, to produce its biological effects. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is thought to modulate the activity of these receptors, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been studied for its potential use in the treatment of various diseases and disorders. In animal studies, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been found to have antidepressant-like effects, as well as anxiolytic-like effects. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has also been found to have neuroprotective effects, as well as anti-inflammatory and antinociceptive effects. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been found to have neuroprotective effects in animal models of Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone in laboratory experiments has several advantages. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is a relatively low-cost compound, which makes it an attractive option for laboratory experiments. However, there are some limitations to using [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone in laboratory experiments. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is a relatively new compound, and its mechanism of action is not fully understood. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for the use of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone. Further research is needed to better understand its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone in humans. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone could be used in drug design and drug delivery, as well as in the development of new treatments for various diseases and disorders. Finally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone could be used to study the effects of various drugs on the brain and nervous system.
Métodos De Síntesis
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde and 1-methyltetrahydropyrrol-3-yl methanol in the presence of a base. This reaction yields 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanol. The second step involves the reaction of 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanol and 4-methoxyphenylmethanone in the presence of a base. This reaction yields 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone ([4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone).
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-21-11-17(13-3-7-15(20)8-4-13)18(12-21)19(22)14-5-9-16(23-2)10-6-14/h3-10,17-18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLIVVSDLXNEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

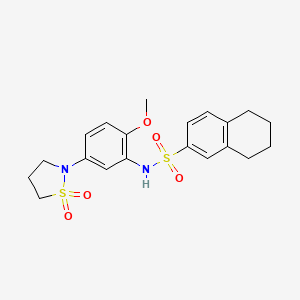

![7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2947100.png)
![9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2947105.png)
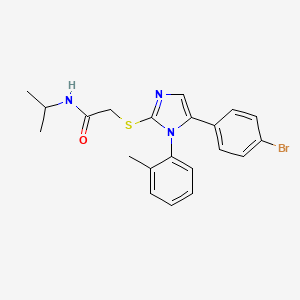
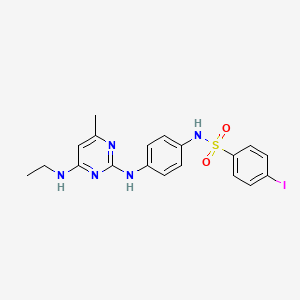

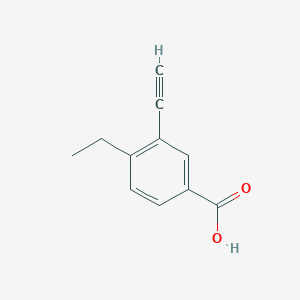
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)

